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Introduction to Celastrol and Metabolomics
Approaches

Celastrol is a pharmacologically active quinone methide triterpenoid primarily isolated from Tripterygium
wilfordii Hook.f. (Thunder God Vine) and other species within the Celastraceae family. This natural
compound has garnered significant research interest due to its multifaceted bioactivities, including anti-
inflammatory, anti-obesity, and hepatoprotective properties. As research into celastrol advances,
metabolomics profiling has emerged as a powerful analytical approach for comprehensively understanding
its complex mechanisms of action, molecular targets, and toxicity profiles. By simultaneously monitoring
numerous metabolite changes in biological systems, metabolomics provides a systems-level perspective on
how celastrol modulates biochemical pathways, offering valuable insights for therapeutic development and

safety assessment.

The application of mass spectrometry-based metabolomics has become indispensable in celastrol research,
enabling researchers to decipher its pleiotropic mechanisms against various metabolic diseases. These
advanced analytical techniques allow for the detailed characterization of celastrol's effects on lipid and
glucose metabolism, its anti-inflammatory pathways, and its potential hepatotoxicity. This guide objectively

compares the current methodologies, platforms, and applications in celastrol metabolomics research,
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providing researchers and drug development professionals with structured experimental data, standardized
protocols, and visual representations of key pathways and workflows to support their investigative work in

this promising field.

Analytical Platform Comparison & Key Research
Findings

Table 1: Comparison of Analytical Platforms for Celastrol Metabolomics Profiling

Analytical Separation Detection Key Applications in Representative
Platform Mechanism Range Celastrol Research Studies

| UHPLC-HRMS? (Ultra-High Performance Liquid Chromatography-High Resolution Tandem MS) |
Reverse-phase C18 column; gradient elution with acetonitrile/water + formic acid | Broad metabolite
coverage: polar to mid-polar compounds | Comprehensive metabolome characterization of Celastraceae
plants; molecular networking; chemical diversity assessment | [1] | | UPLC-Q-TOF-MS/MS (Ultra-
Performance LC-Quadrupole Time-of-Flight Tandem MS) | Reverse-phase C18 column; similar gradient
elution | Polar to mid-polar metabolites; structural characterization via MS/MS | Toxicity mechanism
studies; biomarker discovery; detoxification methods (e.g., roasting) | [2] | | LC-MS/GNPS Platform
(Liquid Chromatography-MS/Global Natural Products Social Molecular Networking) | Reverse-phase
chromatography | Structural analogues; transformation products | Molecular networking; dereplication;

metabolite annotation through spectral similarity | [1] |

Table 2: Key Research Findings from Celastrol Metabolomics Studies

Experimental

Research Focus Major Findings Implications Reference
Models
Hepatoprotective HFD-induced Restored glycolipid Potential [3] [4]
Mechanisms MAFLD mice; metabolism; regulated therapeutic strategy
HepG2 cells PPARy pathway; reduced for MAFLDINAFLD
hepatic lipid treatment
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Experimental

Research Focus Major Findings Implications Reference
Models
accumulation; improved
insulin sensitivity
Toxicity & Rat models; Roasting reduced toxicity = Processing [2]
Detoxification urine via alkaloid reduction method to enhance

Lipid Metabolism
Regulation

metabolomics

3T3-L1
adipocytes; OA-
induced
steatosis

and celastrol
decomposition; 16
toxicity biomarkers
identified; sphingolipid
metabolism disruption

Suppressed adipocyte
differentiation;
enhanced glucose
uptake; reduced lipid
droplet accumulation via
PPARYy/C/EBPa
pathways

safety profile while
maintaining efficacy

Potential
application in
obesity-related
metabolic
disorders

[4]

Experimental Protocols for Celastrol Metabolomics

Sample Preparation and Extraction Methods

e Solid-Liquid Extraction (SLE): The most common method for preparing celastrol and plant

metabolite samples. Tissue or biological samples are typically homogenized first to reduce particle

size and quench metabolic reactions. For comprehensive metabolite coverage from celastrol studies,

researchers commonly use methanol, acetonitrile, or water with formic acid additives to extract

compounds across a wide polarity range. For non-polar metabolites like lipids, dichloromethane or

chloroform are employed as extraction solvents. Cold solvents are often used to reduce enzymatic

activity during extraction, followed by centrifugation to remove solid residues and protein precipitates

[5].
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o Specific Extraction Protocols: In hepatotoxicity studies of Tripterygium wilfordii (which contains
celastrol), researchers have used 70% methanol extraction with specific solid-to-solvent ratios (e.g.,
1:10). Samples are typically extracted through sonication for 45 minutes at room temperature,
followed by centrifugation and filtration through 0.22 pm membranes before LC-MS analysis. These
standardized protocols ensure reproducible metabolite extraction across different batches and

experimental conditions [2].

UHPLC-HRMS Metabolite Profiling Parameters

¢ Chromatographic Conditions: For comprehensive metabolomic profiling of Celastraceae plants
(including celastrol-containing species), researchers employ reverse-phase C18 columns (e.g., 100 x
2.1 mm, 1.7 pm particle size) maintained at 40°C. The mobile phase typically consists of water (A)
and acetonitrile (B), both containing 0.1% formic acid, with a flow rate of 0.3 mL/min. The gradient
program generally runs from 1% to 99% B over 20-30 minutes, effectively separating metabolites

across a wide polarity range for subsequent mass spectrometric analysis [1].

e Mass Spectrometry Acquisition: High-resolution mass spectrometry is performed in both positive
and negative ionization modes to maximize metabolite coverage. Key parameters include: resolution
of 70,000-120,000 FWHM, mass range of m/z 100-1500, spray voltage of 3.5-4.0 kV, and capillary
temperature of 320°C. Data-dependent acquisition (DDA) is implemented to automatically select top
N ions for MS/MS fragmentation at stepped normalized collision energies (e.g., 20, 40, 60 eV),

generating comprehensive spectral libraries for metabolite annotation [1].

Data Processing and Metabolite Annotation

e Molecular Networking and Dereplication: The raw MS data is processed using platforms like
Global Natural Product Social Molecular Networking (GNPS) to organize spectral data through
similarity-based networks. In this approach, each node represents an MS feature, and edges are drawn
based on MS? spectral similarity, allowing for the visualization of molecular families and the
annotation of structurally related compounds. This strategy is particularly valuable for identifying

celastrol analogues and related terpenoids in complex plant extracts [1].
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¢ Advanced Annotation Tools: To enhance annotation coverage beyond experimental spectral libraries,

researchers implement integrated computational approaches including:

o ISDB: In Silico Database annotation which predicts MS?2 spectra from molecular structures

o Sirius: Predicts molecular formula and structures using fragmentation trees and CSI:FingerID
o CANOPUS: Classifies compounds directly from MS?2 spectra using deep neural networks

o lon Identity Molecular Networking: Groups features from the same molecule but different ion

species [1]

Molecular Mechanisms & Signaling Pathways
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Figure 1: Molecular Mechanisms of Celastrol in Metabolic Diseases

This diagram illustrates the multifaceted mechanisms through which celastrol exerts its therapeutic effects
in metabolic diseases, particularly focusing on MAFLD/NAFLD. The anti-inflammatory properties are
mediated primarily through inhibition of NF-kB signaling and NLRP3 inflammasome activation, reducing
production of pro-inflammatory cytokines. Simultaneously, celastrol modulates metabolic pathways by
regulating PPARy signaling, which influences lipid metabolism, adipogenesis, and glucose uptake.
Additionally, celastrol addresses cellular stress pathways by reducing oxidative and ER stress, while
improving mitochondrial function. These coordinated actions ultimately ameliorate key pathological features
including hepatic steatosis, insulin resistance, and liver inflammation, contributing to the improvement of

MAFLD/NAFLD [6] [7] [3].

Metabolomics Workflow Visualization
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Figure 2: Comprehensive Workflow for Celastrol Metabolomics Studies

This diagram outlines the standardized workflow for conducting metabolomics studies on celastrol, from
sample preparation to biological interpretation. The process begins with careful sample collection of
Celastraceae plants or biological fluids from treated models, followed by optimized metabolite extraction
using solid-liquid extraction techniques with appropriate solvents. The analysis employs advanced LC-MS
platforms capable of high-resolution and tandem mass spectrometry data acquisition in both positive and
negative ionization modes to maximize metabolite coverage. Raw data undergoes comprehensive
processing including peak detection, alignment, and normalization, followed by multivariate statistical
analysis to identify significant features. Finally, advanced annotation tools like GNPS, ISDB, and Sirius are
employed for metabolite identification, followed by pathway analysis to extract biological insights regarding

celastrol's mechanisms of action and toxicity profiles [1] [5] [2].

Research Applications & Future Perspectives

Current Research Applications

e Toxicity Mechanism Elucidation: Metabolomics approaches have been successfully applied to
understand celastrol-induced hepatotoxicity and explore detoxification methods. For instance,

UPLC-Q-TOF-MS/MS-based urine metabolomics identified 16 toxicity biomarkers for Tripterygium
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wilfordii total extract, with 14 associated with detoxification through roasting. The study revealed that
roasting reduced toxicity by decomposing celastrol and reducing alkaloid content, while identifying
disruptions in sphingolipid metabolism, bile acid biosynthesis, and phospholipid pathways as key

toxicity mechanisms [2].

e Therapeutic Mechanism Investigation: Metabolomic profiling has illuminated multi-target
mechanisms underlying celastrol's therapeutic effects in metabolic diseases. Studies demonstrate that
celastrol stabilizes glycolipid metabolism in hepatic steatosis by binding and regulating PPARy
signaling, suppresses adipocyte differentiation in 3T3-L1 cells, and enhances glucose uptake. These
findings position celastrol as a promising multi-target therapeutic agent for metabolic diseases

including obesity, diabetes, MAFLD/NAFLD, and atherosclerosis [6] [7] [4].

Challenges and Future Directions

e Technical and Methodological Challenges: Despite advances, several challenges persist in celastrol
metabolomics, including the need for improved database standardization, expansion of metabolite
libraries, and better understanding of metabolite-gene-protein interactions. Additionally, the limited
bioavailability and potential toxicity of celastrol remain significant hurdles for clinical translation.
Advanced functional metabolomics, spatial metabolomics, single-cell metabolomics, and
metabolic flux analysis represent emerging approaches that could address these limitations in future

studies [5] [6].

e Future Research Priorities: The integration of artificial intelligence and bioinformatics with
metabolomics data offers promising avenues for overcoming current analytical bottlenecks. Future
studies should focus on developing advanced formulation strategies and targeted delivery systems to
improve celastrol's bioavailability and reduce toxicity. Additionally, there is a need for more suitable
experimental models that better recapitulate human metabolic diseases, and for standardized

benchmarking of celastrol's efficacy and safety profiles across different research platforms [6] [7]

[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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